4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
Overview
Description
4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy and hydroxy groups attached to a quinoline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with 6,7-dimethoxy-3,4-dihydroquinoline under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with aldehyde or ketone groups, while reduction can produce fully saturated quinoline compounds.
Scientific Research Applications
4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow the compound to form hydrogen bonds and van der Waals interactions with proteins and enzymes. This can lead to inhibition or activation of certain biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxy-4-methoxyphenyl)propionic acid
- 3-hydroxy-4-methoxyphenylacetic acid
- 3-hydroxy-4-methoxycinnamic acid
Uniqueness
4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific arrangement of functional groups and its quinoline backbone. This structure imparts distinct chemical properties and biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-15-5-4-10(6-14(15)20)11-8-18(21)19-13-9-17(24-3)16(23-2)7-12(11)13/h4-7,9,11,20H,8H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGSXDWMVCUZLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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